molecular formula C14H10FNO B580713 3-(5-Fluoro-2-methoxyphenyl)benzonitrile CAS No. 1365272-56-5

3-(5-Fluoro-2-methoxyphenyl)benzonitrile

Cat. No.: B580713
CAS No.: 1365272-56-5
M. Wt: 227.238
InChI Key: IMWQMJHDSLAUSV-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10FNO. It is a biphenyl derivative, characterized by the presence of a fluoro and a methoxy group on one phenyl ring and a nitrile group on the other. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)benzonitrile typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)benzonitrile is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of pharmaceuticals targeting specific biological pathways.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.

    5-Fluoro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.

    3-Fluoro-4-methoxybenzonitrile: Similar structure but with different substitution positions.

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)benzonitrile is unique due to the specific positioning of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-14-6-5-12(15)8-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWQMJHDSLAUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742905
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-56-5
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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